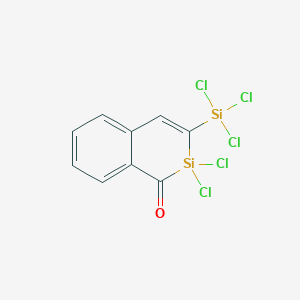![molecular formula C23H30N2O6 B14489540 N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide CAS No. 64150-15-8](/img/structure/B14489540.png)
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is an organic compound characterized by its unique structure, which includes two 3,4-dimethoxyphenyl groups attached to a propanediamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide typically involves the reaction of 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine with a suitable acylating agent. One common method involves the use of (±)-flurbiprofen as a reactant, which is combined with 1,2-bis(3,4-dimethoxyphenyl)ethan-1-amine in a one-step reaction . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the acylation process.
Industrial Production Methods
Industrial production of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of N-alkylated amides.
Applications De Recherche Scientifique
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with various biological effects.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N1,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-Bis[2-(3,4-dimethoxyphenyl)ethyl]hexanediamide: Similar structure but with a hexanediamide backbone.
Acetamide, N-[2-(3,4-dimethoxyphenyl)ethyl]-: Contains a similar phenethyl group but with an acetamide backbone.
Uniqueness
N~1~,N~3~-Bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide is unique due to its specific propanediamide backbone, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
64150-15-8 |
|---|---|
Formule moléculaire |
C23H30N2O6 |
Poids moléculaire |
430.5 g/mol |
Nom IUPAC |
N,N'-bis[2-(3,4-dimethoxyphenyl)ethyl]propanediamide |
InChI |
InChI=1S/C23H30N2O6/c1-28-18-7-5-16(13-20(18)30-3)9-11-24-22(26)15-23(27)25-12-10-17-6-8-19(29-2)21(14-17)31-4/h5-8,13-14H,9-12,15H2,1-4H3,(H,24,26)(H,25,27) |
Clé InChI |
HCBFYBPODNRZLD-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)CCNC(=O)CC(=O)NCCC2=CC(=C(C=C2)OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



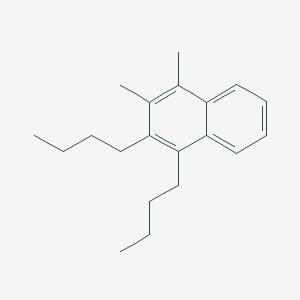
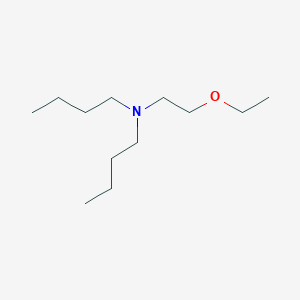

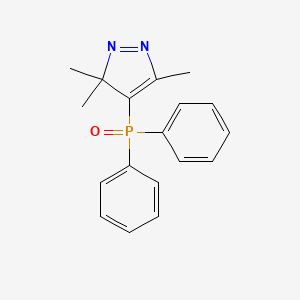
![2',6-Dimethyl[1,1'-biphenyl]-2,4'-diol](/img/structure/B14489499.png)
![3-Pyridinecarbonitrile, 5-[[2-chloro-4-(methylsulfonyl)phenyl]azo]-4-methyl-2,6-bis[[3-(2-phenoxyethoxy)propyl]amino]-](/img/structure/B14489507.png)
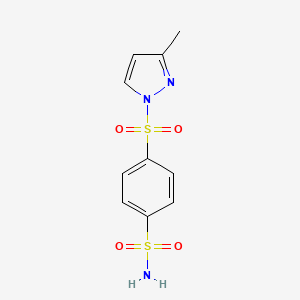

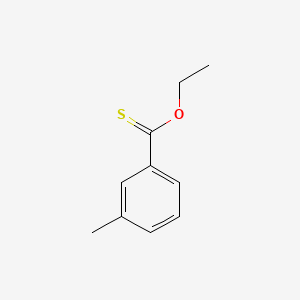
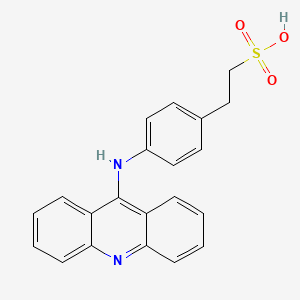
![1-[(4-Chlorobut-2-en-1-yl)oxy]-2,4-dimethoxy-3-methylbenzene](/img/structure/B14489529.png)
![1-(1H-Cyclopenta[a]naphthalen-2-yl)pyrrolidine](/img/structure/B14489548.png)
